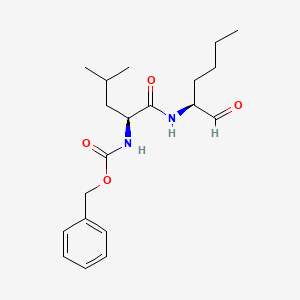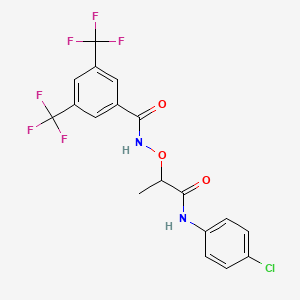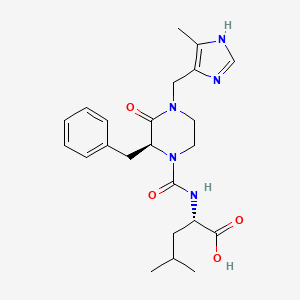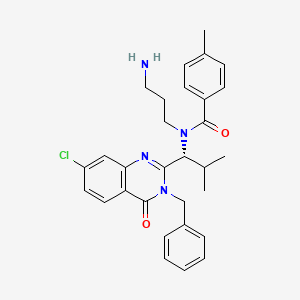
イスピネシブ
概要
説明
イスピネシブは、細胞分裂の進行に不可欠なモータータンパク質であるキネシン紡錘体タンパク質の、新規で高特異的な低分子阻害剤です。キネシン紡錘体タンパク質は、分裂細胞では発現しますが、分裂後のニューロンでは発現しません。 イスピネシブは、タキサン系およびアントラサイクリン系治療に反応しない、または再発した局所進行性または転移性乳がん患者において、臨床的効果を示しています .
科学的研究の応用
Ispinesib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of kinesin spindle protein and its effects on cell division.
Biology: Employed in research to understand the role of kinesin spindle protein in mitosis and cell cycle regulation.
作用機序
イスピネシブは、キネシン紡錘体タンパク質の異所性結合部位に結合することで、そのモーター機能を阻害します。この結合は、アデノシン二リン酸の放出を阻止し、微小管に沿ったキネシン紡錘体タンパク質の移動を阻害します。 その結果、イスピネシブは有糸分裂を阻止し、細胞増殖を阻害し、がん細胞のアポトーシスを促進します .
Safety and Hazards
将来の方向性
Ispinesib has been identified as a promising novel therapeutic agent for pancreatic cancer . The expression of its target Eg5 is associated with poorer postoperative prognosis and is important for the clinical efficacy of ispinesib in pancreatic cancer . The scientific research efforts are still devoted to finding an effective and tolerable KSP inhibitor drug that can gain US FDA approval .
生化学分析
Biochemical Properties
Ispinesib interacts with KSP, a motor protein essential for the formation of a bipolar mitotic spindle . It alters the binding of KSP to microtubules, thereby inhibiting KSP’s movement . This interaction is critical for the biochemical reactions involving Ispinesib.
Cellular Effects
Ispinesib has demonstrated broad antiproliferative activity against a panel of breast cell lines . It induces a strong mitotic arrest, inhibits proliferation, and increases apoptosis . These effects influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Ispinesib functions by inhibiting the ATPase activity of KSP, making it 40,000 times more selective for KSP compared to other kinesins . This inhibition leads to the formation of monoastral spindle cells, resulting in incomplete mitosis with nuclear disruption .
Temporal Effects in Laboratory Settings
In laboratory settings, Ispinesib has shown to induce tumor regressions in all five models of human breast cancer . Over time, it was observed that all treated MDA-MB-468 xenografts were tumor-free survivors at 90 days post-dosing .
Dosage Effects in Animal Models
In animal models, Ispinesib has been administered intraperitoneally as a single agent on a q4dx3 schedule at its maximum tolerated dose (MTD), inducing tumor regressions in all five models of human breast cancer .
Metabolic Pathways
It is known that Ispinesib inhibits the function of KSP, a protein that plays a critical role in mitosis .
Transport and Distribution
It is known that Ispinesib alters the binding of KSP to microtubules, thereby inhibiting KSP’s movement .
Subcellular Localization
Given its role as a KSP inhibitor, it is likely that it localizes to areas of the cell where KSP is active, such as the mitotic spindle during cell division .
準備方法
合成経路および反応条件
イスピネシブの合成には、重要な中間体の形成とその後の制御された条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、通常は高度な有機合成技術の使用を伴います .
工業生産方法
イスピネシブの工業生産は、化合物の純度と品質を保証するために、GMP(医薬品製造管理基準)に従っています。 このプロセスには、臨床使用に適したイスピネシブを生産するための、大規模合成、精製、および品質管理措置が含まれます .
化学反応解析
反応の種類
イスピネシブは、次のような様々な化学反応を起こします。
酸化: イスピネシブは、特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: 還元反応は、イスピネシブの官能基を修飾することができます。
一般的な試薬と条件
イスピネシブの反応で使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。 温度、圧力、溶媒の選択などの反応条件は、目的の化学変換を達成するために最適化されます .
生成される主な生成物
イスピネシブの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、化学的性質が改変された、イスピネシブの様々な誘導体および類似体が含まれる可能性があります .
科学研究への応用
イスピネシブは、次のような幅広い科学研究への応用があります。
化学: キネシン紡錘体タンパク質の阻害とその細胞分裂への影響を研究するためのツール化合物として使用されます。
生物学: キネシン紡錘体タンパク質が有糸分裂および細胞周期調節において果たす役割を理解するための研究に使用されます。
化学反応の分析
Types of Reactions
Ispinesib undergoes various chemical reactions, including:
Oxidation: Ispinesib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in ispinesib.
Substitution: Substitution reactions can introduce different substituents into the ispinesib molecule.
Common Reagents and Conditions
Common reagents used in the reactions of ispinesib include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of ispinesib depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of ispinesib with modified chemical properties .
類似化合物との比較
類似化合物
モナストロル: 化学構造が異なる別のキネシン紡錘体タンパク質阻害剤です。
イスピネシブの独自性
イスピネシブは、キネシン紡錘体タンパク質に対する高い特異性と、他の微小管標的療法と比較して良好な安全性プロファイルを持つため、独自性があります。 前臨床試験および臨床試験で、有意な抗腫瘍活性を示しており、がん治療のための有望な候補となっています .
特性
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZRFPJCWMNVAV-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187307 | |
| Record name | Ispinesib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336113-53-2 | |
| Record name | Ispinesib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336113532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ispinesib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ispinesib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISPINESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKT5F9C2NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ispinesib, and how does this interaction affect cellular processes?
A1: Ispinesib specifically targets kinesin spindle protein (KSP), also known as HsEg5 or KIF11 [, , , , , ]. This protein plays a crucial role in the formation of the bipolar mitotic spindle, which is essential for proper chromosome segregation during cell division [, , , ]. By binding to KSP, ispinesib prevents the separation of spindle poles, leading to mitotic arrest and ultimately cell death [, , , ].
Q2: Can you elaborate on the specific mechanism by which ispinesib inhibits KSP activity?
A2: Ispinesib acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding site of KSP [, ]. This binding event prevents the release of adenosine diphosphate (ADP) from KSP, but does not block the release of the KSP-ADP complex from microtubules []. This inhibition of ADP release effectively halts the ATP hydrolysis cycle that fuels KSP motor activity, ultimately preventing spindle pole separation [, ].
Q3: Does ispinesib's mechanism of action differ from other KSP inhibitors?
A3: While most KSP inhibitors, including the clinically relevant compound Arry-520, bind to the same allosteric site in the loop L5 region of KSP, subtle differences in binding interactions and flexibility can occur [, ]. For instance, ispinesib's interaction with KSP differs from monastrol, another KSP inhibitor, in terms of their impact on the conformational dynamics of the protein []. This highlights the potential for developing new KSP inhibitors with distinct binding modes and resistance profiles.
Q4: Does the p53 status of tumor cells influence their response to ispinesib?
A4: Interestingly, preclinical studies suggest that the p53 mutational status of tumor cells can influence their response to ispinesib. In medulloblastoma models, while ispinesib effectively induced G2/M arrest irrespective of p53 status, p53-mutant cells predominantly underwent necrotic cell death, whereas p53-wildtype cells exhibited higher levels of apoptosis []. This difference in cell death pathways underscores the potential influence of genetic background on drug response.
Q5: Does ispinesib only affect dividing cells?
A5: Ispinesib primarily affects dividing cells due to its mechanism of action targeting KSP, a protein essential for mitosis [, , ]. This selectivity towards proliferating cells makes it an attractive therapeutic strategy for cancer treatment, as it theoretically minimizes potential side effects on non-dividing, healthy cells.
Q6: What is the molecular formula and weight of ispinesib?
A6: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of ispinesib. For this information, please refer to publicly available chemical databases or drug information resources.
Q7: What evidence supports the efficacy of ispinesib as an anticancer agent?
A7: Preclinical studies have demonstrated that ispinesib exhibits significant antitumor activity in a variety of cancer models, including breast cancer, multiple myeloma, medulloblastoma, and pancreatic cancer [, , , ]. Notably, ispinesib has shown single-agent activity and the ability to enhance the efficacy of standard-of-care therapies like trastuzumab, lapatinib, doxorubicin, and capecitabine in preclinical breast cancer models [, ].
Q8: Has ispinesib shown promise in overcoming drug resistance in cancer?
A8: Yes, ispinesib has demonstrated the ability to overcome drug resistance in preclinical models. For instance, it retained efficacy against melphalan-resistant, dexamethasone-resistant, and bortezomib-resistant multiple myeloma cells, highlighting its potential in addressing refractory disease [].
Q9: What are the known mechanisms of resistance to ispinesib?
A9: The primary mechanism of resistance to ispinesib and other KSP inhibitors involves mutations within the loop L5 region of the KSP protein, specifically at amino acid positions D130 and L214 [, ]. These mutations are thought to disrupt the binding of inhibitors to the allosteric site, rendering them ineffective.
Q10: Is there cross-resistance between ispinesib and other Eg5 inhibitors?
A10: While cross-resistance between Eg5 inhibitors was initially considered likely, recent findings suggest that it is not entirely scaffold-independent []. For example, a cell line expressing the Eg5(L214A) mutation showed resistance to Arry-520 but remained sensitive to ispinesib []. This suggests that designing new Eg5 inhibitors with distinct structural features could help overcome existing resistance mechanisms.
Q11: What is the typical pharmacokinetic profile of ispinesib?
A11: While the provided abstracts do not offer a comprehensive pharmacokinetic profile, some insights can be derived. Ispinesib administered intravenously exhibits linear pharmacokinetics, although it does not appear to be dose-proportional []. Accumulation of the drug was observed between days 1 and 3 of a multiple-dose regimen, with exposures remaining comparable between cycles []. Ispinesib's ability to penetrate the blood-brain barrier appears limited by active efflux transporters, specifically P-glycoprotein (P-gp) [, ].
Q12: Are there any pharmacodynamic markers used to assess ispinesib activity?
A12: Yes, pharmacodynamic markers have been utilized to evaluate ispinesib's effects on tumor cells. These include markers of mitosis like phosphohistone 3 (PH3) and cyclin E, as well as markers of apoptosis such as TUNEL assay [, ]. Additionally, the induction of monopolar spindle formation in circulating lymphocytes has been explored as a pharmacodynamic marker of KSP inhibition [].
Q13: What are the main toxicities associated with ispinesib?
A13: The primary dose-limiting toxicity observed in clinical trials of ispinesib is myelosuppression, particularly neutropenia [, , ]. This typically manifests as a nadir in neutrophil count around 7-10 days after administration, with recovery by day 15 [, ]. Other reported toxicities include nausea, vomiting, fatigue, anemia, and thrombocytopenia []. Notably, significant neurotoxicities, gastrointestinal toxicities, or hair loss have not been commonly observed with ispinesib treatment [, ].
Q14: Have any strategies been explored to improve the delivery of ispinesib to specific targets or tissues?
A14: Research suggests that encapsulating ispinesib within nanoparticles or incorporating it into antibody-drug conjugates (ADCs) could potentially improve its delivery and efficacy. For instance, ispinesib has been investigated as a warhead for autophagosome-tethering chimeras designed to degrade specific targets like nicotinamide phosphoribosyltransferase (NAMPT) []. In another approach, a CD123-targeting ADC utilizing ispinesib as the payload (VIP943) demonstrated promising preclinical results, including enhanced selectivity towards AML cells and minimal off-target effects in non-human primate studies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


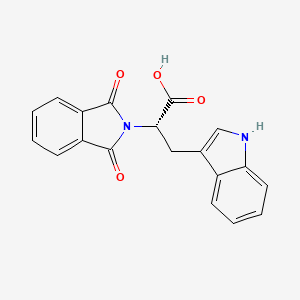
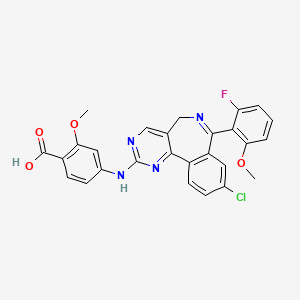

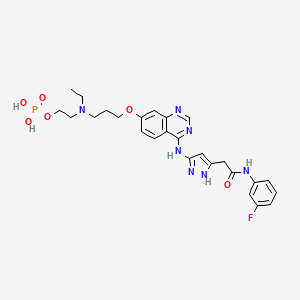
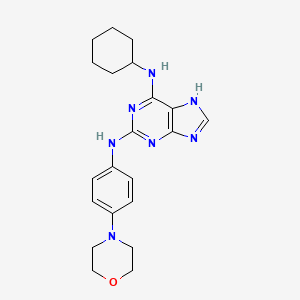
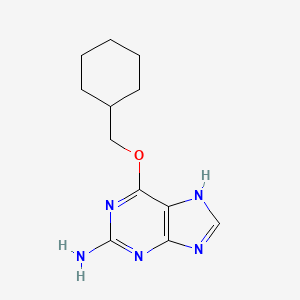
![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

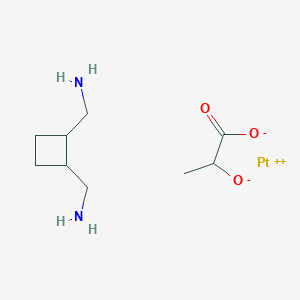

![4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B1683955.png)
